3-amino-N-(5-methyl-1H-imidazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(5-methyl-1H-imidazol-2-yl)benzamide is a compound that features both an imidazole and a benzamide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives often involves scalable processes that can be adapted for large-scale production. These methods typically focus on optimizing yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-methyl-1H-imidazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the benzamide group, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-amino-N-(5-methyl-1H-imidazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-methyl-1H-imidazol-2-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The benzamide group can interact with various proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the imidazole ring but has different substituents.
Imidazole-2-carboxamide: Similar structure but lacks the amino group.
N-methylbenzamide: Contains the benzamide group but lacks the imidazole ring.
Uniqueness
3-amino-N-(5-methyl-1H-imidazol-2-yl)benzamide is unique due to the presence of both the amino group and the methyl-substituted imidazole ring.
Properties
IUPAC Name |
3-amino-N-(5-methyl-1H-imidazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-6-13-11(14-7)15-10(16)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHKNFPZCCLUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)NC(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.